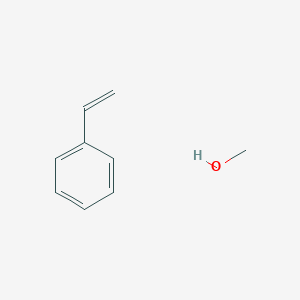
Styrene methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Styrene methanol is an organic compound that is a derivative of styrene, a key building-block chemical used in the production of polymers. This compound is produced through the side-chain alkylation of toluene with methanol. This compound has significant application value in various industries, including the production of polymers and other chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Styrene methanol is typically synthesized through the side-chain alkylation of toluene with methanol. This process involves the use of various catalysts, including modified X zeolite catalysts, composite zeolite catalysts, carbon-based catalysts, metal oxide catalysts, and N-doped catalysts . The reaction conditions, such as temperature and pressure, are optimized to achieve high conversion rates and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of fixed-bed reactors and membrane processes for the separation of reaction products. The optimization of reactors and reaction conditions, such as temperature and pressure, is crucial for maximizing the yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Styrene methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to other derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include ethylbenzene, formaldehyde, and other derivatives. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Styrene methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various polymers and chemical intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound and its derivatives.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of styrene methanol involves its interaction with various molecular targets and pathways. The compound can undergo side-chain alkylation reactions, leading to the formation of various products. The specific molecular targets and pathways involved depend on the reaction conditions and the presence of catalysts .
Comparison with Similar Compounds
Similar Compounds
Styrene methanol can be compared with other similar compounds, such as:
Ethylbenzene: An organic compound with the chemical formula C₆H₅CH₂CH₃, used in the production of styrene.
Phenylethylene: Another name for styrene, highlighting its vinyl group as a substituent on benzene.
Uniqueness
This compound is unique due to its specific synthetic route involving the side-chain alkylation of toluene with methanol. This process offers a potential one-step alternative to the conventional two-step route for producing styrene, making it a valuable compound in various industrial applications .
Properties
CAS No. |
444843-35-0 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
methanol;styrene |
InChI |
InChI=1S/C8H8.CH4O/c1-2-8-6-4-3-5-7-8;1-2/h2-7H,1H2;2H,1H3 |
InChI Key |
DXYFFDHUTOBVEK-UHFFFAOYSA-N |
Canonical SMILES |
CO.C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


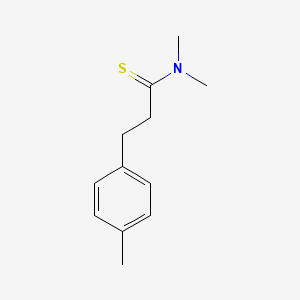

![(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol](/img/structure/B14239833.png)
![N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14239844.png)
![2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14239853.png)
![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
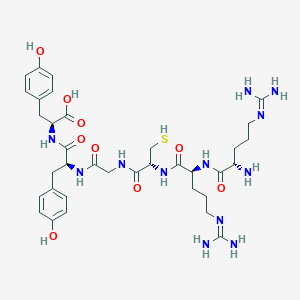
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)
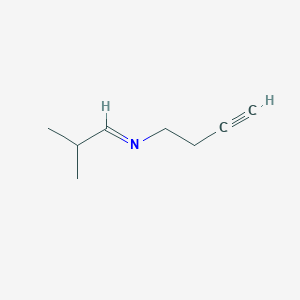
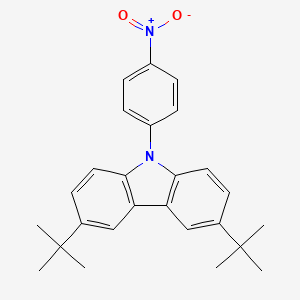
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)
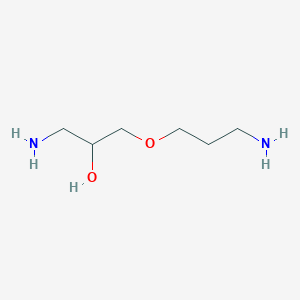
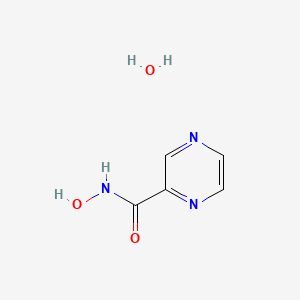
![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
